molecular formula C23H25ClN4O4S B11357694 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

Cat. No.: B11357694
M. Wt: 489.0 g/mol
InChI Key: UIOKILSLCASOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide is a complex organic compound that features a combination of oxadiazole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an acyl chloride in the presence of a base. For example, 4-chlorobenzohydrazide can be reacted with butanoyl chloride to form the oxadiazole ring.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxadiazole intermediate with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the oxadiazole-sulfonamide intermediate with 4-aminobutanamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be studied for its potential bioactivity. The presence of the oxadiazole and sulfonamide groups suggests that it may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound can be explored as a potential drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring can act as a hydrogen bond acceptor, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both the oxadiazole and sulfonamide groups provides a unique scaffold for drug development and materials science applications.

Properties

Molecular Formula

C23H25ClN4O4S

Molecular Weight

489.0 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-piperidin-1-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C23H25ClN4O4S/c24-18-9-7-17(8-10-18)23-26-22(32-27-23)6-4-5-21(29)25-19-11-13-20(14-12-19)33(30,31)28-15-2-1-3-16-28/h7-14H,1-6,15-16H2,(H,25,29)

InChI Key

UIOKILSLCASOJS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.